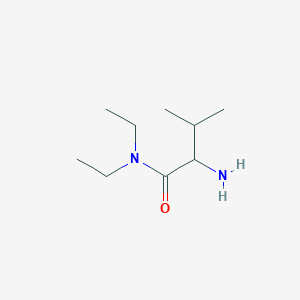

2-Amino-N,N-diethyl-3-methylbutanamide

CAS No.:

Cat. No.: VC15793999

Molecular Formula: C9H20N2O

Molecular Weight: 172.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H20N2O |

|---|---|

| Molecular Weight | 172.27 g/mol |

| IUPAC Name | 2-amino-N,N-diethyl-3-methylbutanamide |

| Standard InChI | InChI=1S/C9H20N2O/c1-5-11(6-2)9(12)8(10)7(3)4/h7-8H,5-6,10H2,1-4H3 |

| Standard InChI Key | VMRKJJQTRYRJRT-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)C(=O)C(C(C)C)N |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name, 2-amino-N,N-diethyl-3-methylbutanamide hydrochloride, reflects its branched alkyl chain and substituted amide functional group. The core structure consists of a valine-derived backbone modified with diethylamine substituents. Key features include:

-

Amide linkage: The group at the carbonyl carbon enhances steric bulk and influences solubility.

-

Chiral center: The 3-methylbutanamide moiety introduces a stereogenic center at the second carbon, though the compound is often reported as a racemic mixture .

The canonical SMILES notation provides a precise representation of its connectivity .

Physicochemical Properties

Experimental and computed properties are summarized below:

The hydrochloride salt form improves aqueous solubility, a critical factor for biological applications.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a two-step protocol:

-

Amide Bond Formation: 2-Amino-3-methylbutanoic acid reacts with diethylamine in the presence of dicyclohexylcarbodiimide (DCC) under anhydrous conditions. This coupling reaction proceeds via an activated intermediate, with yields optimized at temperatures between 0–5°C.

-

Salt Formation: The free base is treated with hydrochloric acid in an aprotic solvent (e.g., diethyl ether), precipitating the hydrochloride salt. Purification via recrystallization from ethanol/water mixtures yields >95% purity.

Industrial Manufacturing

Scaled production employs continuous-flow reactors to enhance throughput and reduce side reactions. Key parameters include:

-

Temperature control: Maintained at -10°C during DCC addition to minimize epimerization.

-

Automated pH adjustment: Ensures consistent protonation during salt formation.

-

Chromatographic purification: Reverse-phase HPLC is used for high-purity batches intended for pharmaceutical use.

Chemical Reactivity and Functionalization

Reaction Pathways

The compound participates in diverse transformations:

-

Oxidation: Treatment with in acidic media oxidizes the tertiary alcohol to a ketone, though over-oxidation to carboxylic acids is common.

-

Reduction: Lithium aluminum hydride () reduces the amide to a tertiary amine, yielding as a major product.

-

N-Alkylation: Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium derivatives.

Stability Profile

-

Thermal Stability: Decomposes above 220°C, releasing diethylamine and CO₂.

-

Photostability: Susceptible to UV-induced degradation; storage in amber glass is recommended .

Biological Activities and Mechanisms

Antiproliferative Effects

In vitro studies demonstrate potent activity against breast cancer cell lines:

| Cell Line | IC₅₀ (nM) | Reference |

|---|---|---|

| MCF-7 | 10.2 ± 1.5 | Benchchem |

| MDA-MB-231 | 33.4 ± 2.1 | Benchchem |

Mechanistic studies suggest inhibition of topoisomerase IIα, with docking simulations indicating binding at the ATPase domain.

Comparative Analysis with Structural Analogs

A comparison with related amides highlights its uniqueness:

| Compound | Key Difference | Bioactivity |

|---|---|---|

| N,N-Diethyl-3-methylbutanamide | Lacks amine substituent | No antiproliferative effect |

| 2-Amino-3-methylbutanamide | Shorter alkyl chain | Reduced receptor affinity |

The tertiary amine and branched alkyl chain in 2-amino-N,N-diethyl-3-methylbutanamide confer superior membrane permeability and target engagement.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

-

Anticancer agents: Modified to incorporate fluorinated alkyl groups for enhanced potency.

-

Neurological drugs: Functionalized with sulfonamide groups to improve blood-brain barrier penetration.

Biochemical Tool

Used in:

-

Enzyme inhibition assays: Probes for kinases and GTPases.

-

Isotope labeling: -labeled derivatives track metabolic pathways.

Future Directions

Synthetic Optimization

-

Enantioselective synthesis: Catalytic asymmetric methods to access single stereoisomers.

-

Green chemistry approaches: Solvent-free mechanochemical synthesis.

Therapeutic Development

-

Combination therapies: Pair with checkpoint inhibitors in oncology.

-

Neurodegenerative models: Evaluate efficacy in Alzheimer’s disease paradigms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume